D-Isovaline

描述

Nomenclature and Stereochemistry of D-Isovaline

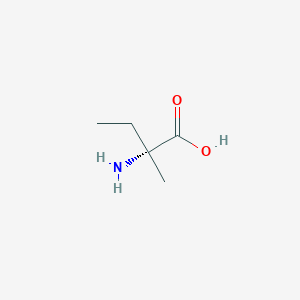

This compound is chemically known as (2R)-2-amino-2-methylbutanoic acid. drugbank.comuq.edu.au Its molecular formula is C5H11NO2, and it has a molecular weight of approximately 117.15 g/mol . chemimpex.comnih.govthermofisher.com The key structural feature of isovaline (B112821) is the presence of a quaternary carbon atom at the alpha position, bonded to both an amino group and a methyl group. This is in contrast to its isomer, valine, where the methyl group is located on the beta-carbon.

The "D" in this compound refers to its stereochemistry, indicating the spatial arrangement of the functional groups around the chiral alpha-carbon. Specifically, it has the (R) configuration at this stereocenter. nih.gov This chirality is a crucial aspect of its identity, as it dictates how the molecule interacts with other chiral molecules in biological systems. chemimpex.com

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | (2R)-2-amino-2-methylbutanoic acid drugbank.comuq.edu.au |

| Other Names | (R)-(-)-Isovaline, .ALPHA.-METHYL-D-.ALPHA.-AMINOBUTYRIC ACID nih.gov |

| CAS Number | 3059-97-0 chemimpex.com |

| Molecular Formula | C5H11NO2 chemimpex.com |

| Molecular Weight | 117.15 g/mol chemimpex.com |

| InChI Key | GCHPUFAZSONQIV-RXMQYKEDSA-N drugbank.com |

Historical Context of this compound Discovery and Early Research

The discovery and early research on this compound are intrinsically linked to the study of meteorites. In 1969, the Murchison meteorite, a carbonaceous chondrite that fell in Australia, was found to contain a diverse array of organic molecules, including over 70 different amino acids. researchgate.netwikipedia.org Among these was isovaline, a non-biological amino acid present in relatively high abundance. researchgate.netnasa.gov

The presence of isovaline in the Murchison meteorite was a landmark discovery, providing strong evidence for the extraterrestrial origin of complex organic molecules. wikipedia.org Early research focused on analyzing the enantiomeric composition of isovaline in these meteorites. Intriguingly, studies revealed a slight to significant excess of the L-enantiomer of isovaline in several carbonaceous chondrites. geologyscience.runasa.govastrobiology.com This finding was particularly noteworthy because abiotic chemical reactions are expected to produce racemic mixtures (equal amounts of D and L enantiomers). nasa.gov The observed L-enantiomeric excess in meteoritic isovaline sparked considerable debate and research into potential extraterrestrial mechanisms for chiral symmetry breaking, a phenomenon considered crucial for the origin of life's homochirality. geologyscience.ru

Significance of this compound as a Non-Proteinogenic Amino Acid

The significance of this compound as a non-proteinogenic amino acid stems from several key properties and its presence in extraterrestrial materials.

Astrobiological Importance: The discovery of isovaline, particularly with an L-enantiomeric excess, in meteorites provides a plausible link between the delivery of prebiotic organic molecules to the early Earth and the origin of homochirality in terrestrial life. astrobiology.comusra.edu The resistance of isovaline to racemization (the process of converting from a single enantiomer to a racemic mixture) over billions of years makes it an excellent marker for studying primordial chiral signatures. nasa.govastrobiology.com

Structural Constraint in Peptides: As an α,α-disubstituted amino acid, this compound introduces significant conformational constraints when incorporated into peptides. nih.gov This property is of great interest in peptide chemistry and drug design, as it can be used to stabilize specific secondary structures, such as helices, and to increase resistance to enzymatic degradation by proteases. nih.govias.ac.in

Research Tool: this compound serves as a valuable tool in various research areas. In metabolic studies, it can be used to investigate amino acid metabolism and its effects on biological pathways. chemimpex.com In protein engineering, it allows researchers to study the structure-function relationships of proteins by introducing specific modifications. chemimpex.com

Overview of Major Research Trajectories involving this compound

Research involving this compound has followed several distinct yet interconnected trajectories:

Astrochemistry and the Origin of Life: A primary focus of research has been the analysis of D- and L-isovaline in meteorites to understand the prebiotic chemical inventory of the early solar system. nasa.govgeologyscience.ru Studies have investigated the enantiomeric excesses of isovaline in various meteorite types and have explored potential mechanisms for its formation and chiral amplification, such as aqueous alteration on meteorite parent bodies. astrobiology.comusra.edupnas.org

Peptide Chemistry and Structural Biology: Researchers have extensively studied the conformational effects of incorporating this compound into peptides. This includes its role in inducing and stabilizing helical structures in peptaibols, a class of peptide antibiotics. nih.govresearchgate.netuni-giessen.de The unique structural constraints imposed by this compound are being exploited in the design of novel peptidomimetics with enhanced stability and biological activity. nih.gov

Pharmacological and Biological Applications: While not incorporated into proteins, this compound and other non-proteinogenic amino acids can exhibit biological activity. ontosight.ai Research is ongoing to explore their potential as therapeutic agents, neurotransmitters, or metabolic intermediates. ontosight.ai For instance, isovaline has been shown to act as an analgesic in animal models by activating peripheral GABA-B receptors. wikipedia.org

Synthetic and Analytical Methodology: The growing interest in this compound has driven the development of new synthetic routes and analytical techniques. This includes methods for the stereoselective synthesis of this compound and highly sensitive analytical techniques for the accurate determination of its enantiomeric ratio in complex samples like meteorite extracts. researchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| L-Isovaline |

| Valine |

| Glycine (B1666218) |

| Alanine (B10760859) |

| Norvaline |

| Aspartic acid |

| Glutamic acid |

| Serine |

| Leucine |

| Proline |

| Threonine |

| α-Aminoisobutyric acid (Aib) |

| Zervamicin |

| Antiamoebin |

| Alamethicin |

| Bergofungin A |

| Samarosporin I |

| Lipovelutibols |

| GABA (gamma-Aminobutyric acid) |

| Calcium montmorillonite |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-amino-2-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-3-5(2,6)4(7)8/h3,6H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCHPUFAZSONQIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70974906 | |

| Record name | Isovaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70974906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

595-39-1, 465-58-7, 595-40-4 | |

| Record name | DL-Isovaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=595-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Dl)-2-amino-2-methyl-butanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000465587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-Isovaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000595391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isovaline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1019 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isovaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70974906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOVALINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JUL973T11C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Astrobiological and Prebiotic Chemistry of D Isovaline

Extraterrestrial Occurrence and Distribution in Meteorites

D-Isovaline, as a component of the isovaline (B112821) amino acid, has been identified in various extraterrestrial materials, providing insights into prebiotic chemical evolution. Its presence in meteorites, which are remnants of the early solar system, is of significant interest to astrobiologists.

Isovaline is a non-protein amino acid, meaning it is not commonly found in terrestrial biology, which makes its presence in meteorites less likely to be the result of terrestrial contamination nasa.govastrobiology.com. It has been extensively documented in carbonaceous chondrites, a class of meteorites rich in organic compounds nasa.gov.

Notably, isovaline has been detected in the Murchison meteorite, a CM2-type carbonaceous chondrite that fell in Australia in 1969 astrobiology.comgeologyscience.runasa.govpnas.orgresearchgate.net. The Murchison meteorite is renowned for its rich inventory of extraterrestrial organic molecules. Analyses have consistently identified isovaline as one of the most abundant amino acids in this meteorite nasa.govresearchgate.net.

The Orgueil meteorite, a CI1-type carbonaceous chondrite that fell in France in 1864, has also been found to contain isovaline astrobiology.compnas.orgnih.gov. The detection of isovaline in Orgueil was a significant finding, as previous analyses had not identified it nih.gov. This discovery expanded the known distribution of this amino acid across different types of carbonaceous chondrites. While both Murchison and Orgueil contain isovaline, the chemical composition of their amino acids is notably distinct, suggesting they originated from different parent bodies with different chemical histories nih.gov.

The abundance of isovaline varies among different carbonaceous chondrites and even within different fragments of the same meteorite geologyscience.ru. In the Murchison meteorite, the total concentration of C5 amino acids is approximately 3,100 parts per billion (ppb), with DL-isovaline being the predominant component at around 2,400 ppb nih.govbohrium.com. In contrast, the Orgueil meteorite has a much lower total concentration of isovaline, measured at 85 ± 5 ppb nih.gov.

In a study of various type 2 carbonaceous chondrites, the total amino acid concentrations ranged from approximately 10 to 6000 nmol/g of meteorite nasa.gov. For instance, CM2 chondrites like Essebi, Nogoya, and Mighei exhibited total amino acid abundances of about 100 to 200 nmol/g nasa.gov. The abundance of specific amino acids like α-aminoisobutyric acid and isovaline was found to be 100 to 1000 times higher in type 2 and 3 chondrites compared to the more aqueously altered type 1 chondrites researchgate.net.

| Meteorite | Type | Isovaline Concentration (ppb) |

|---|---|---|

| Murchison | CM2 | ~2,400 |

| Orgueil | CI1 | 85 ± 5 |

Enantiomeric Excess (EE) and Chiral Asymmetry in Extraterrestrial this compound

Chirality, or "handedness," is a fundamental property of many organic molecules, including amino acids. The discovery of a non-racemic mixture (an excess of one enantiomer over the other) of isovaline in meteorites has profound implications for the origin of homochirality in life on Earth.

While most chiral amino acids in meteorites are found in nearly equal (racemic) amounts of their left-handed (L) and right-handed (D) forms, isovaline is a notable exception acs.org. Multiple studies have reported a significant L-enantiomeric excess (L-ee) of isovaline in various carbonaceous chondrites nih.gov.

In the Murchison meteorite, L-enantiomeric excesses of isovaline have been measured to be as high as 18.5 ± 2.4% pnas.org. One study reported an L-ee of up to 15.2% geologyscience.ru. Another analysis confirmed a record high of 18% more of the left-handed version astrobiology.com. The Orgueil meteorite also exhibits a significant L-isovaline excess, measured at 15.2 ± 4.0% pnas.orgpnas.org. This was the first report of an isovaline excess in a CI meteorite pnas.orgpnas.org. The presence of this L-excess in different meteorite groups supports the theory that extraterrestrial molecules could have contributed to the homochirality of life on Earth astrobiology.com. It is important to note that isovaline is highly resistant to racemization, meaning its D/L ratio is unlikely to have changed since its formation pnas.org.

| Meteorite | Type | Reported L-ee of Isovaline (%) |

|---|---|---|

| Murchison | CM2 | up to 15.2 geologyscience.ru |

| Murchison | CM2 | 18.5 ± 2.4 pnas.orgpnas.org |

| Murchison | CM2 | up to 18 astrobiology.com |

| Orgueil | CI1 | 15.2 ± 4.0 pnas.orgpnas.org |

The origin of the observed L-enantiomeric excess of isovaline in meteorites is a subject of ongoing research. Several mechanisms have been proposed to explain this chiral asymmetry.

A growing body of evidence suggests a strong correlation between the degree of aqueous alteration experienced by a meteorite's parent body and the magnitude of the L-isovaline enantiomeric excess astrobiology.com. Aqueous alteration refers to the chemical and mineralogical changes that occur due to the action of water on the parent asteroid or comet.

Studies have shown that meteorites with more extensive evidence of water-based alteration tend to have larger L-isovaline excesses astrobiology.comresearchgate.netnih.gov. For example, the highly aqueously altered CI1 and CM2 meteorites, like Orgueil and Murchison, show significant L-isovaline excesses, whereas less altered CR2 and CR3 meteorites exhibit little to no excess researchgate.netnih.gov. This suggests that processes occurring in the presence of water on the meteorite parent bodies played a crucial role in amplifying an initial, perhaps smaller, enantiomeric imbalance acs.org. This amplification of a small initial asymmetry during an extended aqueous alteration phase is considered a key factor in the observed L-isovaline enrichment acs.org.

Mechanisms for Chiral Enrichment in Extraterrestrial Environments

Role of Circularly Polarized Light (CPL) in Chiral Discrimination

The origin of homochirality in biological molecules, such as the prevalence of L-amino acids in terrestrial life, is a significant question in astrobiology. One leading hypothesis for the initial breaking of chiral symmetry in space is the interaction of organic molecules with ultraviolet (UV) circularly polarized light (CPL) from stars researchgate.netnih.gov. This process, known as asymmetric photolysis, involves the differential absorption of left- and right-handed CPL by chiral molecules, a phenomenon called circular dichroism researchgate.netnih.gov. This differential absorption can lead to the selective destruction of one enantiomer, resulting in an excess of the other.

Recent experimental studies have focused on isovaline, a non-proteinogenic amino acid found in carbonaceous chondrites, to investigate the effects of CPL. In experiments simulating amino acids adsorbed on interstellar dust grains, racemic thin films of isovaline were irradiated with CPL. These experiments successfully generated CPL-helicity dependent enantiomeric excesses (ee) of up to 2% researchgate.netnih.gov. Specifically, right-handed CPL (R-CPL) was found to produce an L-isovaline excess, while left-handed CPL (L-CPL) resulted in an excess of this compound frontiersin.org.

The relatively low efficiency of this chirality transfer from broadband CPL to isovaline may explain why a significant enantiomeric excess is not always detected in the most pristine meteorites researchgate.netnih.gov. However, even small, consistent L-biases induced by stellar CPL in the presolar cloud could have been crucial. It is theorized that these initial small excesses were later amplified through processes like aqueous alteration within the parent bodies of meteorites researchgate.netnih.govfrontiersin.org. While UV-CPL is a plausible mechanism for initiating chiral asymmetry, the observation that enantiomeric excess often correlates with the degree of aqueous alteration suggests that subsequent amplification mechanisms within the meteorite parent body, shielded from CPL, were also critical pnas.orgnih.gov.

Table 1: Experimental Results of CPL-Induced Enantiomeric Excess in Isovaline

| Experimental Setup | CPL Handedness | Wavelength (nm) | Resulting Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Isotropic racemic films | Right (R-CPL) | 192 | Up to 2% L-isovaline | frontiersin.org |

| Isotropic racemic films | Not specified | Not specified | Up to 2% | researchgate.netnih.gov |

| Thin films of racemic isovaline | Right (R-CPL) | 216 | L-isovaline excess (value not calculated) | frontiersin.org |

| Thin films of racemic isovaline | Left (L-CPL) | 216 | This compound excess (value not calculated) | frontiersin.org |

Magnetic Field Effects on Chiral Selection

Beyond circularly polarized light, the influence of magnetic fields on chiral selection represents another avenue of investigation into the origins of homochirality. Theoretical models propose that strong magnetic fields, such as those present around a nascent neutron star from a core-collapse supernova, could play a role in establishing the chirality of amino acids nih.govresearchgate.net.

One such model, the Supernova Amino Acid Processing (SNAAP) model, suggests that the intense magnetic field of a cooling neutron star could orient the ¹⁴N nuclei within amino acid molecules nih.govresearchgate.net. The subsequent interaction of these oriented nuclei with the flood of electron antineutrinos—which are themselves chiral particles—emitted during the supernova event would be selective. The probability of the destruction of a ¹⁴N nucleus would depend on the alignment of its nuclear spin relative to the antineutrino's spin nih.govresearchgate.net.

Crucially, the coupling of the nuclear spin to the molecule's chirality is essential for this selection to occur. It has been shown that in the presence of crossed external electric and magnetic fields, the magnetic field at the nucleus is modified, leading to nuclear magnetizations that are asymmetric with respect to the molecule's chirality nih.govresearchgate.net. Consequently, the antineutrino interaction cross-sections would differ for D- and L-enantiomers, leading to the selective destruction of one form over the other nih.govresearchgate.net.

Quantum chemical calculations performed for the amino acid alanine (B10760859) have indicated a preference for the survival of left-handed molecules under the electromagnetic conditions expected from a core-collapse supernova, with potential enantiomeric excesses estimated to be as high as 0.02% nih.govresearchgate.net. While this excess is small, it could provide a sufficient seed for subsequent amplification processes, contributing to the few-percent enantiomeric excesses observed in some meteorites nih.govresearchgate.net.

More recent research has also explored the chiral-induced spin selectivity (CISS) effect, where the surface of magnetic minerals can act as a chiral agent. Experiments have shown that depending on the direction of the magnetic field on a cobalt surface, either left- or right-handed heptahelicene molecules would preferentially adsorb astrobiology.com. This demonstrates that the interplay between a molecule's chirality and a magnetic surface can lead to enantioselective effects, suggesting a potential mechanism for chiral selection on mineral surfaces in prebiotic environments astrobiology.comarxiv.org.

Prebiotic Synthesis Pathways of this compound

Solid-Phase Radiation-Chemical Pathways

While the Strecker synthesis is a frequently cited pathway for amino acid formation, alternative routes, particularly solid-phase radiation-chemical pathways, are being investigated to explain the presence and abundance of isovaline in meteorites nasa.gov. These pathways involve the irradiation of ice mixtures containing simple molecules, analogous to conditions in interstellar or solar system ices.

Experiments have been conducted to synthesize isovaline and its isomers by irradiating low-temperature ice mixtures. In one study, a mixture of ¹³CO₂, C₂H₆, and NH₃ was irradiated, and the resulting residue was analyzed. The use of ¹³CO₂ was crucial to confirm that the synthesized amino acids were not the result of contamination nasa.gov. The results demonstrated the formation of both valine and isovaline directly in the solid phase, without the need for an acid hydrolysis step to release them from precursors nasa.gov. This is a key distinction from many Strecker-based experiments where isovaline is often detected only after such hydrolysis nasa.gov.

These findings suggest that isovaline's notable abundance in meteorites like Murchison is not necessarily due to a higher stability compared to its isomers like valine under thermal or radiation conditions nasa.gov. Ion-irradiation experiments on ices containing isovaline and valine showed that both amino acids are destroyed as a function of radiation dose, and no interconversion between the two was observed nasa.gov. Therefore, the relative abundances of these amino acids in meteorites may be a direct reflection of their formation pathways rather than their destruction rates nasa.gov.

Strecker Synthesis and its Role in Isovaline Formation

The Strecker synthesis is considered a highly plausible mechanism for the formation of α-amino acids, including isovaline, on the parent bodies of carbonaceous chondrites nih.govresearchgate.net. This reaction involves the synthesis of an α-amino nitrile from an aldehyde or ketone, ammonia (B1221849) (NH₃), and hydrogen cyanide (HCN), followed by the hydrolysis of the amino nitrile to produce an α-amino acid usra.eduyoutube.com.

For isovaline, the precursor would be the achiral ketone 2-butanone pnas.orgnih.gov. The presence of a complex mixture of α-amino acids like isovaline and α-aminoisobutyric acid (AIB) in the Murchison meteorite is strong evidence for the occurrence of Strecker synthesis on an asteroid parent body rich in the necessary precursor molecules: aldehydes, ketones, HCN, ammonia, and water nih.gov.

Further support for this pathway comes from the detection of other molecules predicted by the Strecker mechanism in meteorites. For instance, the α-hydroxy acid analog of isovaline, 2-hydroxy-2-methylbutanoic acid, which would form from the same 2-butanone precursor, has also been found in meteorites containing isovaline pnas.orgnih.govusra.edu. The discovery of isovaline in the CI chondrite Orgueil also suggests that the Strecker mechanism may have been active on its parent body pnas.orgbohrium.com.

A critical aspect of the Strecker synthesis in the context of astrobiology is that when it starts with an achiral precursor like 2-butanone, it is expected to produce a racemic mixture, meaning equal amounts of the D- and L-enantiomers pnas.orgnasa.gov. The significant L-enantiomeric excesses of isovaline found in some meteorites (up to 18.5% in Murchison) therefore suggest that an initial chiral influence and/or subsequent amplification process must have occurred after the initial synthesis pnas.orgnih.govnasa.gov.

Table 2: Key Components of the Strecker Synthesis for Isovaline

| Role in Synthesis | Chemical Compound | Precursor Type | Resulting Product |

|---|---|---|---|

| Ketone Precursor | 2-Butanone | Achiral | Isovaline |

| Nitrogen Source | Ammonia (NH₃) | - | Amino Group (-NH₂) |

| Cyanide Source | Hydrogen Cyanide (HCN) | - | Nitrile Group (-CN) |

| Intermediate | α-Amino Nitrile | - | - |

| Byproduct | 2-hydroxy-2-methylbutanoic acid | - | α-Hydroxy Acid |

Hydrothermal Decomposition Mechanisms and Products

Understanding the stability and decomposition of amino acids under conditions relevant to meteorite parent bodies is crucial for interpreting their observed abundances. Ab initio simulations have been employed to investigate the neutral mild hydrothermal decomposition of isovaline to determine its free energy profiles and likely breakdown pathways nasa.gov.

These simulations, utilizing tandem metadynamics, umbrella sampling, and committor analysis, provide insights into the reaction mechanisms under conditions that could have occurred within asteroids during periods of aqueous alteration nasa.gov. The results indicate that the decomposition of isovaline does not favor the production of aliphatic monocarboxylic acids. Instead, the most probable decomposition product identified through these simulations is sec-butylamine (B1681703) nasa.gov.

Formation on Mineral Surfaces, specifically Clay Minerals

Mineral surfaces are thought to have played a vital role in prebiotic chemical evolution by concentrating, selecting, and catalyzing reactions of organic molecules nih.govmdpi.com. Clay minerals, a major component of carbonaceous chondrites, are particularly significant in this context nih.gov.

The finding of chiral amino acids like isovaline in several carbonaceous chondrites points to the potential for their formation on the surfaces of clay minerals from simpler precursor molecules such as carbon dioxide (CO₂), ammonia (NH₃), and hydrogen cyanide (HCN) nih.govresearchgate.net. Clay minerals, such as those in the smectite group like montmorillonite, possess a layered structure that can adsorb and concentrate organic molecules, providing a surface for reactions to occur nih.gov.

The catalytic role of these minerals is a key area of study. The surfaces of minerals present on interstellar dust grains or on the early Earth could have acted as heterogeneous catalysts, overcoming the challenge of an overly dilute "primordial soup" by bringing reactants into close proximity nih.gov. The interaction between organic molecules and mineral surfaces is not limited to catalysis; it can also influence the self-organization of molecules. For example, amino acids and nucleotides are known to adsorb onto clay surfaces, where they can subsequently polymerize nih.gov. This suggests that clay minerals could have been instrumental not just in the synthesis of monomers like this compound but also in the formation of the first biopolymers nih.gov.

Implications for the Origin of Life (Homochirality) on Early Earth

The study of this compound provides significant insights into the origin of homochirality, the preference for a single chiral form of molecules in biological systems. Life on Earth is based on L-amino acids and D-sugars, and the origin of this asymmetry is a fundamental question in astrobiology. The presence of non-racemic isovaline in meteorites suggests an extraterrestrial origin for the chiral bias observed in terrestrial life.

Exogenous Delivery of this compound to Early Earth

Carbonaceous chondrites, a class of meteorites rich in organic compounds, are considered a primary source for the delivery of prebiotic molecules to the early Earth. nih.govpnas.org These meteorites have been found to contain a diverse array of amino acids, with over 80 different types identified in the Murchison and Murray meteorites. nih.gov Among these, isovaline is notable for its relatively high abundance and its non-biological origin. nasa.gov

Crucially, analyses of various carbonaceous chondrites have revealed an enantiomeric excess of the L-form of isovaline. nih.govastrobiology.comsciencedaily.com For instance, the Murchison meteorite exhibits an L-isovaline excess of up to 18.5%, the largest reported for any meteorite to date. pnas.orgnasa.gov The Orgueil meteorite, a CI-type chondrite, also shows a significant L-isovaline excess of 15.2%. pnas.orgnasa.gov The discovery of L-enantiomeric excesses in isovaline across different meteorite types supports the theory that the building blocks of life, with a pre-existing chiral bias, were delivered to the early Earth by asteroids and comets. astrobiology.comsciencedaily.com This exogenous delivery could have provided the initial chiral imbalance necessary for the eventual emergence of homochirality in terrestrial biology. geologyscience.ru

The stability of isovaline is a key factor in its role as a potential chiral seed. It is highly resistant to racemization, the process of converting a chiral molecule to a mixture of equal parts of both enantiomers, meaning it can preserve its handedness for billions of years. astrobiology.com However, studies on the sublimation of amino acids from meteorite analogs under conditions simulating atmospheric entry suggest that while some amino acids like glycine (B1666218) may survive, isovaline is largely destroyed at high temperatures. nih.gov This indicates that the survival of meteoritic isovaline upon delivery to Earth would be dependent on the specific conditions of atmospheric entry.

Table 1: L-enantiomeric Excess (l-ee) of Isovaline in Carbonaceous Meteorites

| Meteorite | Type | L-enantiomeric Excess of Isovaline (%) |

|---|---|---|

| Murchison | CM2 | up to 18.5% pnas.orgnasa.gov |

| Orgueil | CI | 15.2 ± 4.0% pnas.orgnasa.gov |

| Murray | CM2 | Significant excesses observed nih.gov |

| GRA 95229 | CR | ~3% nih.gov |

| QUE 99177 | CR | Racemic (no excess) nih.govpnas.org |

| EET 92042 | CR | Racemic (no excess) nih.govpnas.org |

Influence of this compound on Racemization of Other Amino Acids

While isovaline itself is resistant to racemization, its presence can influence the racemization rates of other amino acids. cambridge.org In simulated prebiotic environments, such as amino acids intercalated in clay minerals under geothermal heating, isovaline has been shown to accelerate the racemization of other amino acids like L-alanine and L-2-aminobutyric acid. cambridge.org

This accelerated racemization in the presence of isovaline could have posed a challenge to the development of homochirality. cambridge.org The effect is concentration-dependent, with higher concentrations of isovaline leading to a faster rate of racemization. cambridge.org Interestingly, the two enantiomers of isovaline have different influences on this process, suggesting direct interactions between the amino acid molecules, possibly through the formation of hydrogen-bonded dimers. cambridge.org For example, in experiments with L-alanine, the presence of L-isovaline led to a greater acceleration of racemization compared to this compound. cambridge.org This differential effect could have played a complex role in the selection and amplification of chirality on the early Earth.

Table 2: Effect of Isovaline on the Racemization of L-Alanine

| Conditions | Final L-enantiomeric Excess of L-Alanine (%) |

|---|---|

| 0.5% L-Ala with L-Isovaline (1:1 molar ratio) | 47.6% cambridge.org |

| 0.5% L-Ala with this compound (1:1 molar ratio) | 51.0% cambridge.org |

| 2.0% L-Ala with L-Isovaline (1:1 molar ratio) | 29.9% cambridge.org |

| 2.0% L-Ala with this compound (1:1 molar ratio) | 35.0% cambridge.org |

| L-Ala without Isovaline | 61.0% cambridge.org |

| 0.5% L-Ala with L-Isovaline (3:1 molar ratio) | 41.8% cambridge.org |

| 0.5% L-Ala with L-Isovaline (5:1 molar ratio) | 29.9% cambridge.org |

Interaction with Mineral Surfaces and Chiral Adsorption

Mineral surfaces are thought to have played a crucial role in prebiotic chemistry by concentrating, organizing, and catalyzing reactions of organic molecules. The interaction of amino acids with mineral surfaces can also lead to chiral selection. nih.govmdpi.com Chiral selectivity by a mineral surface requires at least three non-colinear points of interaction between the molecule and an acentric mineral surface. carnegiescience.edu

While direct studies on the chiral adsorption of this compound on specific mineral surfaces are limited in the provided search results, the general principles of chiral selectivity on minerals are well-established. Minerals such as calcite (CaCO₃) have been shown to selectively adsorb D- and L-enantiomers of amino acids like aspartic acid on their chiral crystal faces. nih.govcarnegiescience.edu This selective adsorption can lead to the concentration of one enantiomer over the other, providing a mechanism for the local amplification of a small initial chiral imbalance. nih.gov

The presence of hydrous silicates in meteorites has been correlated with the abundance of isovaline, suggesting a close association between the two. geologyscience.ru Furthermore, aqueous alteration on meteorite parent bodies is believed to have played a significant role in amplifying the initial L-isovaline excesses. nih.govpnas.orgnasa.gov This suggests that interactions between isovaline and mineral surfaces in an aqueous environment could be a key factor in the enrichment of one enantiomer. Clay minerals, such as montmorillonite, have been used in laboratory simulations to study the racemization of amino acids, highlighting their relevance in prebiotic scenarios. cambridge.org

Biochemical and Biological Research Applications

D-Isovaline as a Building Block in Peptide and Protein Engineering

The incorporation of non-canonical amino acids like this compound into peptide and protein structures is a powerful strategy to enhance their therapeutic potential and to probe their structure-function relationships.

Enhancement of Peptide and Protein Stability and Solubility

This compound's structure, featuring a D-configuration, contributes significantly to the stability of peptides. The introduction of D-amino acids into a peptide chain provides resistance against proteolytic degradation by enzymes that typically recognize and cleave L-amino acid residues. mdpi.comnih.govnih.govresearchgate.net This increased stability is a critical attribute for the development of peptide-based therapeutics, as it can lead to a longer half-life in biological systems. nih.govjpt.com

The presence of this compound, an asymmetrical α,α-dialkyl glycine (B1666218), can induce and stabilize helical conformations within peptides. mdpi.comnih.gov This is particularly evident in peptaibols, a class of fungal peptide antibiotics, where this compound is a natural component of molecules like Zervamicin and Antiamoebin. mdpi.comnih.govuni-giessen.de The helical structures induced by this compound are often essential for the biological function of these peptides, such as their antimicrobial activity. mdpi.comnih.gov Furthermore, the unique branched-chain structure of this compound can enhance the solubility of the peptides into which it is incorporated, a desirable property for pharmaceutical formulations. chemimpex.com

| Peptide/Protein Class | Effect of this compound Incorporation | Reference |

| Peptaibols (e.g., Zervamicin, Antiamoebin) | Induces helical conformation, increases stability against proteolysis. | mdpi.comnih.gov |

| General Peptides | Enhances stability and solubility. | chemimpex.com |

| Antimicrobial Peptides | Increases resistance to enzymatic degradation. | frontiersin.orgmdpi.com |

Synthesis of Modified Peptides and Proteins for Structure-Function Relationship Studies

The synthesis of peptides containing this compound is a key strategy for investigating the relationship between a peptide's three-dimensional structure and its biological activity. By systematically replacing native L-amino acids with this compound, researchers can study the effects of conformational changes on function. chemimpex.com

| Modified Peptide System | Research Focus | Key Finding | Reference |

| Zervamicin IIB | Understanding the role of D-Iva in peptide structure. | This compound at position 4 is crucial for the specific structure of this peptaibol. | uni-giessen.de |

| Antiamoebin I and Zervamicin II | Investigating the effect of proline analogues and D-amino acids on conformation. | D-amino acids, including this compound, induce helical conformations required for antibiotic function. | mdpi.com |

| Lipopeptaibols | Studying cytotoxic activity. | Lipopeptaibols containing this compound showed cytotoxic activity against various cancer cell lines. | researchgate.net |

Applications in Pharmaceutical Formulations

The enhanced stability and solubility conferred by this compound make it an attractive building block for pharmaceutical development. chemimpex.com The resistance of this compound-containing peptides to enzymatic degradation translates to improved bioavailability and a longer duration of action for peptide-based drugs. jpt.commdpi.com

This compound has been explored for its therapeutic potential in various contexts. For example, it has been investigated for the treatment of pain, where it may interact with specific receptors in the nervous system. google.com Furthermore, derivatives of this compound are being studied for their ability to inhibit enzymes like tryptophanase, which is implicated in the production of harmful metabolites in certain diseases. google.com The ability to formulate this compound for various administration routes, including oral and parenteral, underscores its versatility in drug delivery. google.com

D-Amino Acid Metabolism and Enzymatic Studies

The study of this compound extends to its synthesis and its role within the broader context of D-amino acid metabolism, particularly in bacteria.

Enzymatic Resolution in this compound Synthesis

The production of enantiomerically pure this compound is often achieved through enzymatic resolution. This method separates this compound from a racemic mixture (a mixture containing both D- and L-isomers). Chiral separation techniques, such as high-performance liquid chromatography (HPLC) with chiral columns, are also employed to resolve D- and L-isovaline. sigmaaldrich.com

Role in Bacterial D-Amino Acid Metabolism

D-amino acids are significant components of the bacterial world, playing crucial roles in the structure of the cell wall peptidoglycan and in various physiological processes. nih.govwikipedia.org Bacteria produce a diverse array of D-amino acids primarily through the action of amino acid racemases, which convert L-amino acids to their D-enantiomers. nih.gov

While specific metabolic pathways for this compound are not as extensively characterized as those for other D-amino acids like D-alanine and D-glutamate, it is known to be a constituent of certain bacterial peptides, notably peptaibiotic antibiotics produced by fungi that act on bacteria. uni-giessen.demdpi.com The incorporation of D-amino acids like this compound into the peptidoglycan layer can influence its structure and strength. nih.gov The metabolism of peptides and amino acids by gut bacteria can lead to a variety of metabolites, and the presence of D-amino acids can influence these metabolic processes. cambridge.org Bacteria possess enzymes that can metabolize D-amino acids, allowing them to utilize these compounds as nutrient sources. researchgate.net

Biosynthesis Pathways of L-Isovaline by Specific Enzymes (e.g., TqaLFM-ti)

The biosynthesis of the non-proteinogenic amino acid L-isovaline has been elucidated through in vitro studies of the enzymatic machinery from the fungus Tolypocladium inflatum. acs.orgnih.gov A key enzyme system, identified as TqaLFM-ti, is responsible for this transformation, starting from the common proteinogenic amino acid L-isoleucine. acs.orgnih.govacs.org

The pathway is initiated by the enzyme TqaL-ti, an α-ketoglutarate-dependent oxygenase. acs.orgnih.gov This enzyme exhibits strict stereoselectivity, acting on L-isoleucine to produce a specific aziridine (B145994) intermediate, (2S,3S)-3-ethyl-3-methylaziridine-2-carboxylic acid. acs.orgnih.govacs.org This stereospecificity distinguishes it from other homologous enzymes. nih.gov Subsequent steps in the pathway, carried out by other components of the enzymatic system, convert this aziridine compound into L-isovaline.

Interestingly, the stereochemistry of the initial aziridine intermediate is crucial in determining the final enantiomer of isovaline (B112821). Research has shown that the TqaFM-ti portion of the enzyme complex can generate this compound if it starts with a different stereoisomer of the precursor, namely (2S,3R)-aziridine-2-carboxylic acid. acs.orgnih.govacs.org This finding highlights a fascinating branch point in the biosynthesis that can lead to either the L- or D-form of isovaline, depending on the stereochemical output of the initial enzymatic reaction.

The specificity of the TqaL-ti enzyme is so precise that a single point mutation at the I295 residue can completely switch its stereoselectivity, causing it to produce the C-3 stereoisomer of the aziridine intermediate instead. acs.orgnih.gov This level of enzymatic control underscores the sophisticated mechanisms nature has evolved for the synthesis of unusual amino acids. The TqaLFM system has also been identified in other fungi, such as Trichoderma sp., where it is involved in the production of peptaibols, which are peptides rich in α,α-dialkylated amino acids like isovaline. mdpi.com

Investigations into Amino Acid Racemases

Amino acid racemases are enzymes that play a critical role in the metabolism of D-amino acids by catalyzing the interconversion between D- and L-enantiomers. researchgate.netplos.org These enzymes are typically dependent on pyridoxal (B1214274) 5'-phosphate (PLP) as a coenzyme, although PLP-independent versions also exist. researchgate.net They are essential for bacteria in synthesizing D-amino acids like D-alanine and D-glutamate for their cell walls. researchgate.netplos.org

This compound presents a unique case in the study of racemization. Unlike proteinogenic amino acids, isovaline is an α,α-disubstituted amino acid, meaning it lacks a hydrogen atom on its α-carbon. harvard.edunasa.gov This structural feature makes it exceptionally resistant to racemization under standard aqueous conditions, a process that readily occurs for amino acids with an α-hydrogen. harvard.edunasa.govnasa.gov

This inherent stability against racemization makes this compound a valuable tool for investigating racemization mechanisms under various conditions. For instance, studies have explored the effects of cosmic radiation on isovaline racemization to understand its stability and enantiomeric distribution in meteorites. harvard.edunasa.gov Research involving the irradiation of pure this compound samples showed that conversion to a D:L mixture could be induced, a process that does not readily happen thermally. harvard.edu

While most racemases act on α-hydrogen-containing amino acids, the unique structure of this compound makes it an unsuitable substrate for these enzymes. The investigation of novel racemases, such as isoleucine 2-epimerase from Lactobacillus species, has shown activity on a broad spectrum of nonpolar amino acids like leucine, valine, and isoleucine, but their action on α,α-disubstituted amino acids like isovaline is not a primary function. nih.gov Therefore, this compound's significance in racemase research lies more in its role as a stable chiral molecule and a negative control or benchmark for studying racemization processes, rather than as a typical substrate. harvard.edunasa.gov

Interactions with Biological Systems

Chiral Interactions in Biological Processes

The distinct three-dimensional, or chiral, nature of this compound is fundamental to its interactions within biological systems. chemimpex.com As an enantiomer of L-isovaline, its stereochemistry dictates how it fits into and interacts with other chiral molecules, such as peptides and enzyme active sites. This specificity is leveraged in biochemical research, particularly in the field of protein and peptide engineering. chemimpex.com By incorporating this compound into peptide chains, researchers can create modified structures to probe structure-function relationships and enhance properties like stability. chemimpex.com

The influence of this compound's chirality extends to asymmetric catalysis. Studies have shown that chiral amino acids can act as catalysts in chemical reactions, influencing the stereochemical outcome of the products. For example, L-isovaline was found to be an effective asymmetric catalyst in a prebiotic model for sugar synthesis, inducing a significant enantiomeric excess (ee) in the resulting tetrose sugars. pnas.org This demonstrates that the chirality of the isovaline molecule can be transferred to other molecules during a chemical reaction.

Furthermore, chiral interactions are not limited to solution-phase chemistry. Enantioselective interactions can occur at the interface with solid surfaces, such as minerals. Research on clay minerals like vermiculite (B1170534) has shown that they can preferentially adsorb one enantiomer of an amino acid over the other. arxiv.org This selective adsorption, driven by chiral interactions between the amino acid and the mineral surface, can lead to the chiral enrichment of the amino acids remaining in solution. arxiv.org Such processes highlight a potential mechanism for how the specific chirality of molecules like this compound could have been selected or amplified in a prebiotic environment.

Induction of Enantiomeric Excess in Physiological Amino Acids (e.g., Glutamic Acid)

A remarkable property of this compound is its ability to influence and induce a chiral imbalance in other, unrelated amino acids. Research has demonstrated that this compound can induce an enantiomeric excess (ee) in a racemic mixture of glutamic acid during recrystallization. researchgate.netnih.gov A racemic mixture contains equal amounts of the D- and L-enantiomers.

In a key study, when a racemic solution of D,L-glutamic acid was recrystallized in the presence of R-isovaline (the D-form), the resulting glutamic acid crystals were significantly enriched in the L-enantiomer, showing an average ee of 6.24%. researchgate.netnih.gov Conversely, when S-isovaline (the L-form) was used, the glutamic acid crystals became enriched in the D-enantiomer, with an ee of 2.69%. researchgate.netnih.gov In contrast, recrystallizing D,L-glutamic acid by itself resulted in a negligible ee of only 0.47%. researchgate.netnih.gov

This effect was found to be highly specific. The presence of isovaline did not induce any significant enantiomeric excess in a range of other physiological amino acids under similar conditions, including asparagine, leucine, valine, and others. researchgate.netnih.gov This suggests a specific chiral interaction occurs between isovaline and glutamic acid during the crystal formation process, where the isovaline "template" influences which enantiomer of glutamic acid is preferentially incorporated into the growing crystal lattice. This phenomenon is considered a potential mechanism for the amplification of small chiral imbalances in a prebiotic world, linking meteoritic amino acids like isovaline to the origin of homochirality in biological systems. researchgate.netnih.govnih.govnih.gov

Table 1: Enantiomeric Excess (ee) of Glutamic Acid Induced by Isovaline Enantiomers During Recrystallization

| Chiral Additive | Resulting Enantiomeric Excess (ee) in Glutamic Acid (%) | Predominant Enantiomer of Glutamic Acid |

|---|---|---|

| R-Isovaline (D-form) | 6.24 ± 2.20 | L-rich |

| S-Isovaline (L-form) | 2.69 ± 0.81 | D-rich |

| None (Control) | 0.474 ± 0.33 | Near-racemic |

Neurobiological and Pharmacological Research

D-Isovaline as a Neuroactive Compound

This compound's neuroactivity stems from its ability to interact with critical receptor systems in the central nervous system, namely the GABAergic and glutamatergic systems. These interactions underpin its potential therapeutic effects.

Interaction with GABA Receptors (GABAA and GABAB)

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the brain, acting through ionotropic GABAA and metabotropic GABAB receptors. physio-pedia.commdpi.com The structural resemblance of isovaline (B112821) to GABA suggests a potential interaction with these receptors. researchgate.net

Research indicates that this compound's effects are mediated through GABAB receptors. Studies on thalamic neurons have shown that R-isovaline increases membrane conductance for K+, an action that is characteristic of GABAB receptor activation. nih.gov This effect was blocked by GABAB antagonists, such as CGP35348 and CGP52432, and enhanced by a GABAB allosteric modulator, CGP7930, providing strong evidence for its action at these receptors. nih.gov The activation of GABAB receptors by isovaline is thought to be atypical, as not all neurons responsive to the classic GABAB agonist baclofen (B1667701) also responded to R-isovaline, suggesting that isovaline may act as a subtype-specific agonist at GABAB-receptors or induce different conformational changes in the receptor protein. nih.govresearchgate.net Some studies have also noted that isovaline's interaction with GABA receptors occurs without the sedative effects often associated with other GABAergic agents. dergipark.org.tr While this compound's primary interaction appears to be with GABAB receptors, its relationship with GABAA receptors is less defined. In some experimental setups, this compound did not appear to affect GABAAergic miniature inhibitory postsynaptic currents (mIPSCs). bac-lac.gc.ca

Influence on Metabotropic Glutamate (B1630785) Receptors

Metabotropic glutamate receptors (mGluRs) are G protein-coupled receptors that modulate excitatory and inhibitory neurotransmission. guidetopharmacology.org this compound has been shown to interact with these receptors, specifically Group II mGluRs. dergipark.org.tr Research has demonstrated that the analgesic effects of R-isovaline can be blocked by a selective group II mGluR antagonist (LY341495) and potentiated by a group II mGluR-positive allosteric modulator (LY487379). nih.gov This suggests that activation of peripheral group II mGluRs contributes to this compound's pharmacological activity. nih.gov Interestingly, there appears to be no significant crosstalk between the group II mGluR and GABAB receptor pathways in mediating these effects. nih.gov The activation of presynaptic group II mGluRs has been shown in other contexts to reduce the frequency of GABAAergic mIPSCs, suggesting a potential mechanism by which this compound could modulate GABAergic transmission indirectly. bac-lac.gc.ca

Inhibition of Glutamate Release from Nerve Cells

Glutamate is the principal excitatory neurotransmitter in the central nervous system, and its excessive release can lead to excitotoxicity. nih.govclevelandclinic.org this compound has been shown to inhibit the release of glutamate from nerve cells. biosynth.com This action is considered a potential mechanism for its neuroprotective and anticonvulsant effects. The inhibition of glutamate release is thought to occur through the modulation of presynaptic receptors, such as GABAB and group II metabotropic glutamate receptors, which can decrease calcium influx into the presynaptic terminal and subsequently reduce neurotransmitter exocytosis. mdpi.com

Anticonvulsant Properties

The neuroactive properties of this compound, particularly its ability to enhance inhibition and reduce excitation, have led to investigations into its potential as an anticonvulsant.

Effects in Hippocampal Seizure Models (e.g., LM/HK, 4-AP models)

This compound has demonstrated significant anticonvulsant effects in in vitro hippocampal seizure models. nih.gov In the low magnesium/high potassium (LM/HK) model, which induces seizure-like events (SLEs), application of isovaline abolished or significantly attenuated the amplitude and duration of these events. nih.gov Similarly, in the 4-aminopyridine (B3432731) (4-AP) model, a K+ channel blocker that induces epileptiform activity, isovaline also showed robust anticonvulsant properties. nih.govnih.gov Studies using 4-AP to induce seizures in vivo have further confirmed that intravenous administration of isovaline can attenuate both hippocampal epileptiform activity and seizure-related behaviors. nih.gov

| Seizure Model | Effect of Isovaline | Reference |

| Low Mg2+/High K+ (LM/HK) | Abolished or attenuated seizure-like events | nih.gov |

| 4-Aminopyridine (4-AP) | Attenuated seizure-like events and behavior | nih.govnih.gov |

Modulation of Interneuronal Activity and Pyramidal Neuron Spiking

| Neuronal Effect | Observation | Reference |

| Interneuronal Spontaneous Spiking (Isovaline alone) | Increased from 0.9 ± 0.3 Hz to 3.2 ± 0.9 Hz | nih.gov |

| Pyramidal Neuronal Spiking (Isovaline alone) | No significant change | nih.gov |

| Interneuronal Spontaneous Spiking (Co-application with 4-AP) | Increased from 1.0 ± 0.6 Hz to 2.6 ± 0.8 Hz | nih.gov |

| Pyramidal Neuronal Spiking (Co-application with 4-AP) | Decreased from 0.6 ± 0.4 Hz to 0.2 ± 0.1 Hz | nih.gov |

Analgesic Properties and Mechanisms of Action

This compound exhibits notable pain-relieving effects through various mechanisms, primarily involving the peripheral nervous system.

Activation of Peripheral GABAB Receptors for Analgesia

Research has demonstrated that this compound produces analgesia by acting on peripheral GABAB receptors. wikipedia.orgnih.gov This is a key characteristic, as it does not cross the blood-brain barrier, thus avoiding central nervous system side effects commonly associated with other GABAergic agents like baclofen. wikipedia.orgnih.gov The analgesic actions of isovaline have been shown to be blocked by GABAB antagonists and enhanced by GABAB modulators. nih.gov Immunohistochemical studies have confirmed the presence of GABAB1 and GABAB2 receptor subunits on fine nerve endings and keratinocytes in the skin, supporting the peripheral mechanism of action. nih.gov In a mouse model of osteoarthritis, isovaline was effective in restoring mobility, suggesting it inhibits pain signals within the synovial membrane of the knee. wikipedia.org

Inhibition of Firing by Activating Rectifying and Leak K+ Currents in Thalamic Neurons

In studies on thalamic neurons, R-isovaline has been shown to inhibit neuronal firing primarily by activating both rectifying and leak potassium (K+) currents. nih.gov This action leads to hyperpolarization of the neuronal membrane and an increase in input conductance, which shunts action potentials and suppresses rebound excitation. nih.gov The current induced by isovaline reverses polarity near the equilibrium potential for K+, and this effect is blocked by internal Cesium (Cs+) and external Barium (Ba2+), further confirming the role of potassium channels. nih.gov This mechanism is believed to contribute to its analgesic effects by dampening nociceptive signaling in the thalamus, a key relay center for pain. nih.govbac-lac.gc.ca

Synergistic Effects with Other Analgesics (e.g., Tramadol)

Studies have explored the co-administration of isovaline with other analgesics, revealing synergistic effects. When used in combination with tramadol (B15222), a weak opioid analgesic, isovaline has been shown to produce a more significant anti-hyperalgesic and anti-allodynic effect in inflammatory pain models than either drug administered alone. dergipark.org.tr The combination of isovaline and tramadol also demonstrated a greater reduction in paw edema in a carrageenan-induced inflammation model, suggesting a potential anti-inflammatory synergy as well. dergipark.org.tr This enhancement of analgesic efficacy could be attributed to their different mechanisms of action, with isovaline acting on peripheral GABAB receptors and tramadol having a dual mechanism involving weak µ-opioid receptor agonism and inhibition of serotonin (B10506) and norepinephrine (B1679862) reuptake. dergipark.org.trmedsafe.govt.nz

Table 1: Effects of Isovaline and Tramadol on Inflammatory Pain in Rats

| Treatment Group | Effect on Thermal Hyperalgesia (Latencies) | Effect on Mechanical Allodynia (Thresholds) |

| Isovaline (400mg/kg) + Tramadol (4mg/kg) | Highest increase in latency | Highest increase in threshold |

| Isovaline (400mg/kg) alone | Significant increase in latency | Significant increase in threshold |

| Tramadol (4mg/kg) alone | Significant increase in latency | Significant increase in threshold |

| Isovaline (200mg/kg) + Tramadol (2mg/kg) | Significantly higher than either treatment alone | Significantly higher than either treatment alone |

Source: DergiPark dergipark.org.tr

Studies on Analgesic Tolerance and Cross-Tolerance

Investigations into the long-term use of isovaline have revealed the development of analgesic tolerance. nih.govresearchgate.net Daily injections of isovaline in mice led to a gradual decrease in its analgesic effect over five days. nih.gov Interestingly, this tolerance also resulted in cross-tolerance to sodium salicylate, a non-steroidal anti-inflammatory drug (NSAID). nih.govresearchgate.net However, no cross-tolerance was observed with morphine, an opioid analgesic. nih.govresearchgate.net This suggests that the chronic administration of isovaline may interact with the analgesic pathways of NSAIDs but not those of opioids. nih.govresearchgate.net

Potential Therapeutic Implications

The unique mechanisms of action of this compound open up possibilities for new therapeutic strategies.

Development of New Classes of Anticonvulsants

This compound has demonstrated anticonvulsant properties in in-vitro hippocampal seizure models. nih.gov It has been shown to abolish or significantly reduce seizure-like events and afterdischarges. nih.gov The proposed mechanism for this anticonvulsant activity involves an increase in the spontaneous spiking of interneurons, while the activity of pyramidal neurons decreases. nih.gov Research in a rat pup model of infantile spasms, a severe form of epilepsy, also showed that isovaline significantly reduced the number of full-body jumps and other seizure-related behaviors. ingentaconnect.com These findings suggest that isovaline's unique mechanism of action could pave the way for the development of a new class of anticonvulsant drugs. nih.gov

Addressing Side Effects of Traditional Analgesics

Traditional analgesic medications, such as opioids and non-steroidal anti-inflammatory drugs (NSAIDs), are foundational in pain management but are associated with significant and often limiting side effects. dergipark.org.trresearchgate.net Opioids can lead to severe complications including respiratory depression, sedation, and addiction, while chronic NSAID use carries risks like gastrointestinal irritation and peptic ulcers. dergipark.org.trresearchgate.netxenonhealth.com this compound has emerged as a compound of interest due to its potential to provide effective analgesia while circumventing the characteristic side effects of conventional painkillers. xenonhealth.com

Research indicates that this compound's primary mechanism of action is distinct from that of opioids and NSAIDs. It functions as an agonist at peripheral γ-aminobutyric acid type B (GABA-B) receptors. wikipedia.orgresearchgate.net Crucially, this compound does not readily cross the blood-brain barrier, which confines its activity primarily to the peripheral nervous system. xenonhealth.comwikipedia.org This peripheral selectivity is key to its favorable side-effect profile, as it avoids the central nervous system (CNS) effects responsible for the sedation and respiratory depression caused by opioids. xenonhealth.comresearchgate.net Studies in mice have demonstrated that even at maximally effective doses, this compound does not produce noticeable changes in gait, posture, spontaneous activity, or respiratory rate. xenonhealth.comnih.gov

Furthermore, this compound's mode of action is downstream of the cyclooxygenase (COX) enzyme system that NSAIDs inhibit, suggesting it may avoid the gastrointestinal side effects associated with that class of drugs. wikipedia.org Research has also explored its use as an adjuvant. When co-administered with the hypnotic agent propofol, isovaline was shown to produce effective general anesthesia in mice with a significantly higher safety margin compared to the standard propofol-fentanyl combination. xenonhealth.comresearchgate.net Similarly, when used with the weak opioid tramadol in a rat model of inflammatory pain, the combination was more effective at reducing hyperalgesia and allodynia than either drug used alone, without increasing the risk of respiratory complications. dergipark.org.tr

Table 1: Comparative Side Effect Profile

| Side Effect | Opioids (e.g., Fentanyl) | NSAIDs | This compound |

|---|---|---|---|

| Respiratory Depression | High Risk | No Risk | No Apparent Risk researchgate.net |

| Central Nervous System Sedation | High Risk | No Risk | No Apparent Risk dergipark.org.trxenonhealth.com |

| Gastrointestinal Irritation | Possible (constipation) | High Risk | Unlikely (different mechanism) wikipedia.org |

| Addiction Potential | High Risk | No Risk | Unlikely (non-central action) xenonhealth.com |

Table 2: Efficacy of Isovaline in Preclinical Models

| Study Model | Agent(s) | Finding | Reference |

|---|---|---|---|

| Mouse Formalin Test (Phase II) | IV RS-Isovaline | Dose-dependent reduction in nociceptive responses with a 50% effective dose (ED50) of 66 mg/kg. | nih.gov |

| General Anesthesia in Mice (with Propofol) | Isovaline | Analgesic ED50 of 350 mg/kg; did not exacerbate propofol-induced motor deficits. | researchgate.net |

| General Anesthesia in Mice (with Propofol) | Fentanyl | Analgesic ED50 of 0.35 mg/kg. | researchgate.net |

| Rat Inflammatory Pain Model | Isovaline (400 mg/kg) + Tramadol (4 mg/kg) | Significantly greater reduction in edema compared to either drug alone. | dergipark.org.tr |

Role in Neurological Disorders (e.g., Schizophrenia, Alzheimer's)

The potential role of D-amino acids in the pathophysiology and treatment of neurological disorders has become an active area of research. mdpi.com Much of this work centers on the N-methyl-D-aspartate (NMDA) receptor, a key component in synaptic plasticity and glutamatergic neurotransmission, the dysfunction of which has been implicated in conditions like schizophrenia and Alzheimer's disease. nih.govfrontiersin.orgnih.gov

The NMDA receptor requires a co-agonist, such as D-serine or glycine (B1666218), to bind to its GluN1 subunit for activation. frontiersin.orgnih.gov Alterations in the levels of endogenous D-amino acids that interact with this receptor are thought to contribute to its hypofunction or hyperfunction, which are linked to the symptoms of certain neurological disorders. nih.govnih.gov For instance, a hypothesis in schizophrenia research suggests that hypofunction of the NMDA receptor is a key pathological feature. nih.govnih.gov Several studies have linked low levels of D-serine to schizophrenia, and strategies to increase D-serine at the receptor by inhibiting its metabolizing enzyme, D-amino acid oxidase (DAO), are being investigated. nih.govnih.govresearchgate.net

In Alzheimer's disease, the role of NMDA receptor signaling is complex, as both under- and over-activation can be neurotoxic. nih.gov Research has shown that D-serine and D-aspartate levels can be altered in patients with Alzheimer's, potentially affecting NMDA receptor modulation and contributing to cognitive decline. nih.govmdpi.com Consequently, D-amino acids and the enzymes that regulate them are considered potential biomarkers and therapeutic targets for the disease. mdpi.com

While the focus of much of this research has been on D-serine and D-aspartate, other D-amino acids, including this compound, are also being investigated for their effects on the nervous system. ontosight.aimyskinrecipes.com this compound has been studied for its potential to modulate neurotransmitter systems and has shown anti-seizure properties in epilepsy models, a common neurological disorder. researchgate.netresearchgate.net However, compared to its well-documented role in peripheral analgesia, specific research directly linking this compound to the primary mechanisms of schizophrenia or Alzheimer's disease is less developed. Its relevance is currently understood more broadly within the context of its class as a non-proteinogenic D-amino acid with demonstrated neuroactivity.

Table 3: Role of Key D-Amino Acids in Schizophrenia and Alzheimer's Disease

| D-Amino Acid | Associated Disorder | Observed/Hypothesized Role | Reference |

|---|---|---|---|

| D-Serine | Schizophrenia | Acts as an NMDA receptor co-agonist; reduced levels are associated with NMDA receptor hypofunction and disease symptoms. | nih.govresearchgate.net |

| D-Serine | Alzheimer's Disease | Acts as an NMDA receptor co-agonist; altered levels in the brain and serum are linked to disease progression and may serve as a biomarker. | nih.govmdpi.com |

| D-Aspartate | Alzheimer's Disease | Acts as an NMDA receptor agonist; altered levels are associated with the disease. | nih.gov |

| D-Alanine | Schizophrenia | Can modulate the NMDA receptor; has been evaluated in clinical studies as an add-on to antipsychotics. | nih.govnih.gov |

| This compound | Neurological Disorders (General) | Studied for modulation of neurotransmitter systems; demonstrated anti-seizure effects in epilepsy models. Direct research in schizophrenia and Alzheimer's is limited. | researchgate.netmyskinrecipes.comresearchgate.net |

Analytical Chemistry and Spectroscopic Characterization of D Isovaline

Chromatographic Techniques for Enantiomeric Separation and Quantification

Chromatography is a cornerstone for the analysis of isovaline (B112821), enabling the separation of its D- and L-enantiomers from each other and from other amino acids. This is crucial for determining enantiomeric excess and for accurate quantification in complex matrices.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of amino acid enantiomers, including D-isovaline. The method often involves pre-column derivatization to introduce a chromophore or fluorophore, enhancing detection sensitivity. hitachi-hightech.com For chiral separation, either a chiral stationary phase (CSP) or a chiral derivatizing agent is used.

One approach involves derivatization with reagents like o-phthaldialdehyde/N-acetyl-L-cysteine (OPA/NAC) or 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), followed by separation on a reversed-phase column. nasa.govresearchgate.netnasa.gov In the analysis of meteoritic samples, a highly sensitive and selective three-dimensional (3D) HPLC system has been developed. hitachi-hightech.comresearchgate.net This system uses a combination of reversed-phase, anion-exchange, and enantioselective columns to resolve complex mixtures of amino acids and determine their enantiomeric compositions. researchgate.net For instance, the enantiomers of isovaline in the Murchison meteorite have been successfully separated and quantified using such advanced HPLC systems. researchgate.net

The separation of valine enantiomers, which are structurally similar to isovaline, has been achieved using a Chiralcel OD-3R column after derivatization with o-phthaldialdehyde (OPA). rsc.org This demonstrates the utility of specific chiral columns in resolving amino acid enantiomers.

Table 1: HPLC Methods for Chiral Amino Acid Analysis

| Analytical Target | Derivatization Agent | Column Type(s) | Key Findings | Reference(s) |

|---|---|---|---|---|

| Chiral amino acids in meteorites | 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) | Reversed-phase, Anion-exchange, Enantioselective (Pirkle-type) | Successful separation and determination of isovaline enantiomers in the Murchison meteorite. | researchgate.net |

| C5 amino acids in meteorites | o-phthaldialdehyde/N-acetyl-L-cysteine (OPA/NAC) | Not specified | Used for derivatization prior to LC-FD/TOF-MS analysis to determine enantiomeric composition. | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Chiral Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the enantiomeric analysis of isovaline, especially in astrochemical studies of meteorites. cambridge.orggeologyscience.ru The methodology requires the derivatization of the amino acids to make them volatile. A common procedure involves converting the amino acids into their N-trifluoroacetyl (TFA) isopropyl esters. geologyscience.ru

The chiral separation is then achieved using a chiral capillary column. For example, a Lipodex E column has been shown to provide baseline separation of the N-TFA-O-methyl esters of isovaline and alanine (B10760859) enantiomers. cambridge.org This complete separation is critical for accurately determining enantiomeric ratios and for studying processes like racemization. cambridge.org

GC-MS analyses have been instrumental in confirming the presence and enantiomeric excess of isovaline in carbonaceous chondrites like the Murchison and Murray meteorites. geologyscience.ru The technique also allows for the identification of other co-eluting amino acid species, ensuring that the isovaline peaks are free from interference. geologyscience.ru More advanced techniques like enantioselective multidimensional gas chromatography coupled to time-of-flight mass spectrometry (GC×GC–TOF-MS) have also been employed to analyze isovaline enantiomers in irradiated films, demonstrating the continuous development in this analytical area. researchgate.netresearchgate.net

Table 2: GC-MS Parameters for this compound Chiral Analysis

| Derivatization Method | Chiral Column | Application | Key Findings | Reference(s) |

|---|---|---|---|---|

| N-trifluoroacetyl (TFA) isopropyl esters | Not specified | Analysis of isovaline in Murchison and Murray meteorites | Allowed for enantiomeric analysis and confirmation of L-excess. | geologyscience.ru |

| N-TFA-O-methyl esters | Lipodex E | Study of isovaline racemization | Achieved baseline separation of Ala and Iva enantiomers. Isovaline showed resistance to thermal racemization. | cambridge.org |

Liquid Chromatography/Time-of-Flight Mass Spectrometry (LC/ToF-MS)

Liquid Chromatography/Time-of-Flight Mass Spectrometry (LC/ToF-MS) has emerged as a highly sensitive and selective method for the analysis of amino acids, including this compound, particularly in complex samples like meteorite extracts. nasa.govusra.edunasa.gov This technique couples the separation power of liquid chromatography with the high mass accuracy and resolution of a time-of-flight mass spectrometer. nih.govnih.gov

For the analysis of isovaline, the LC system often utilizes pre-column derivatization with agents like o-phthaldialdehyde/N-acetyl-L-cysteine (OPA/NAC), which allows for both fluorescence detection (LC-FD) and mass spectrometric detection. nasa.govnasa.govnih.gov The use of LC/ToF-MS offers several advantages, including the ability to detect amino acids at significantly lower levels than traditional GC-MS techniques and to provide exact mass measurements for confident identification. usra.edu

This method has been successfully applied to investigate the enantiomeric composition of isovaline and other C5 amino acids in various carbonaceous meteorites. nasa.govnih.gov For instance, LC-FD/ToF-MS analysis was used to independently confirm the large L-enantiomeric excess of isovaline in the Murchison meteorite. nih.gov The technique has also been crucial in experiments studying the formation and stability of isovaline under simulated space conditions. nasa.gov

Table 3: LC/ToF-MS Applications in Isovaline Analysis

| Sample Type | Derivatization | Key Analytical Goal | Significant Finding | Reference(s) |

|---|---|---|---|---|

| Carbonaceous Meteorites (Murchison, Orgueil) | OPA/NAC | Enantiomeric composition of C5 amino acids | Confirmed a large L-enantiomeric excess of isovaline (up to 18.5%) in Murchison using a different technique than GC-MS. | nasa.govnih.gov |

| Antarctic CM2 Meteorites | OPA/NAC | First analysis of amino acids and enantiomeric abundances | Demonstrated the high sensitivity of the LC-ToF-MS instrument for meteorite analysis. | usra.edu |

| Irradiated Ice Residues | None | Synthesis and stability of isovaline | Confirmed the formation of isovaline from irradiated ice mixtures and studied its racemization. | nasa.gov |

Ion Mobility Spectrometry (IMS) for Chiral Discrimination

Ion Mobility Spectrometry (IMS), particularly when coupled with mass spectrometry (IMS-MS), is a rapidly advancing technique for the high-throughput chiral analysis of amino acids. researchgate.netrsc.org Instead of relying on a chromatographic column, IMS separates ions in the gas phase based on their size, shape, and charge. For chiral analysis, enantiomers, which have identical mass-to-charge ratios, must first be distinguished.

A primary strategy involves covalent derivatization with a chiral tag to form diastereomers. researchgate.netacs.org These diastereomers possess different three-dimensional structures and, consequently, different collision cross-sections (CCS), allowing for their separation in the ion mobility cell. A novel method utilizes (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC) as the chiral derivatizing agent. acs.orgnih.govnih.gov The resulting sodiated FLEC-amino acid diastereomers can be separated using Trapped Ion Mobility Spectrometry (TIMS). nih.govnih.gov This approach has successfully separated the enantiomers of 17 out of 21 studied amino acids, with analysis times of less than 15 minutes. nih.govnih.gov

Another approach combines Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA) derivatization with TIMS-MS, which has enabled the simultaneous separation of 19 pairs of chiral proteinogenic amino acids in a single run. rsc.org Non-covalent methods, using oligosaccharides as chiral selectors in the gas phase, have also been developed to differentiate amino acid enantiomers. nih.gov

Table 4: IMS-Based Chiral Separation of Amino Acids

| IMS Technique | Chiral Discrimination Method | Derivatizing Agent/Selector | Key Features | Reference(s) |

|---|---|---|---|---|

| TIMS-TOFMS | Diastereomer formation | (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC) | Fast separation (<15 min); separated 17 of 21 amino acids; chiral discrimination observed for sodiated ions. | acs.orgnih.govnih.gov |

| TIMS-MS | Diastereomer formation | Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA) | Simultaneous separation of 19 pairs of chiral proteinogenic amino acids; applicable to complex biological samples. | rsc.org |